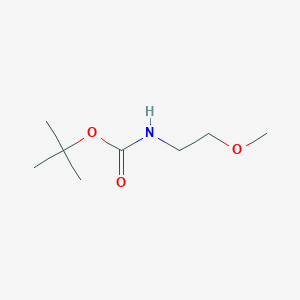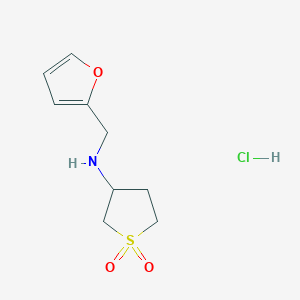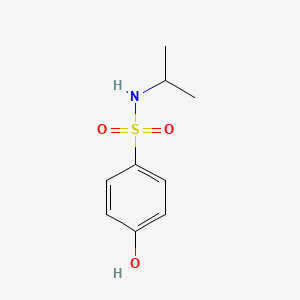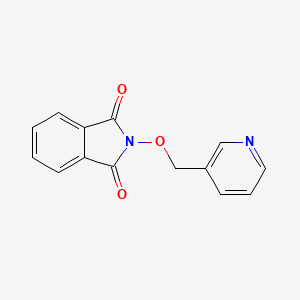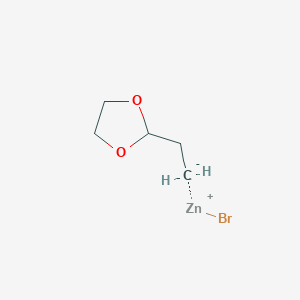
(1,3-Dioxolan-2-ylethyl)ZINC bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Dioxolan-2-ylethyl)ZINC bromide is an organozinc compound with the molecular formula C5H9BrO2Zn. It is commonly used as a reagent in organic synthesis, particularly in cross-coupling reactions. The compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1,3-Dioxolan-2-ylethyl)ZINC bromide can be synthesized through the reaction of 2-bromoethyl-1,3-dioxolane with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-Dioxolan-2-ylethyl)ZINC bromide primarily undergoes substitution reactions, particularly in the formation of carbon-carbon bonds. It is commonly used in Negishi cross-coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds .
Common Reagents and Conditions
Reagents: Organic halides, palladium catalysts, THF as solvent.
Conditions: Inert atmosphere, typically under nitrogen or argon, at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are typically substituted organic compounds where the (1,3-Dioxolan-2-ylethyl) group is incorporated into the target molecule .
Applications De Recherche Scientifique
(1,3-Dioxolan-2-ylethyl)ZINC bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mécanisme D'action
The mechanism of action of (1,3-Dioxolan-2-ylethyl)ZINC bromide involves its role as a nucleophile in substitution reactions. The zinc atom in the compound coordinates with the organic halide, facilitating the transfer of the (1,3-Dioxolan-2-ylethyl) group to the target molecule. This process is often catalyzed by palladium, which enhances the efficiency and selectivity of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,3-Dioxolan-2-ylmethyl)zinc bromide: Similar in structure but with a methyl group instead of an ethyl group.
4-Ethoxy-4-oxobutylzinc bromide: Contains an ethoxy and oxo group, used in similar cross-coupling reactions.
Propylzinc bromide: A simpler organozinc compound used in various organic syntheses.
Uniqueness
(1,3-Dioxolan-2-ylethyl)ZINC bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable intermediates and facilitate efficient carbon-carbon bond formation makes it a valuable reagent in both academic and industrial research .
Propriétés
Numéro CAS |
307531-83-5 |
|---|---|
Formule moléculaire |
C5H9BrO2Zn |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
bromozinc(1+);2-ethyl-1,3-dioxolane |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 |
Clé InChI |
FBIHMCAQTQOHLI-UHFFFAOYSA-M |
SMILES |
[CH2-]CC1OCCO1.[Zn+]Br |
SMILES canonique |
[CH2-]CC1OCCO1.[Zn+]Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


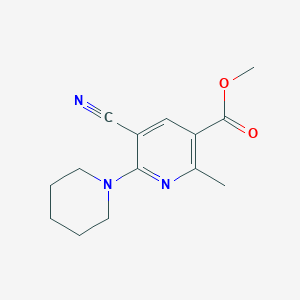
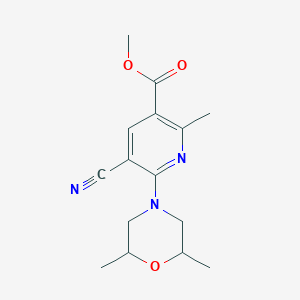

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-diethylamine](/img/structure/B3123389.png)
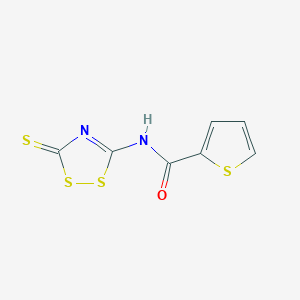

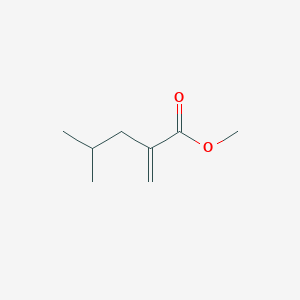
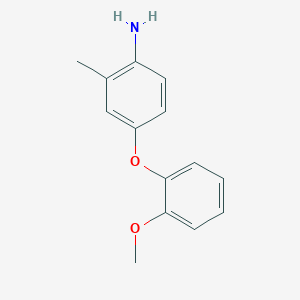
![2-[(4-Bromo-3-chloroanilino)carbonyl]benzoic acid](/img/structure/B3123427.png)
